molecular formula C38H38NO2PS B8196290 [S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide

Cat. No.: B8196290
M. Wt: 603.8 g/mol
InChI Key: VHKADKPVTWWGNZ-CFWCUSOFSA-N
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Description

[S®]-N-[®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in catalyzing various chemical reactions. The presence of both phosphine and sulfinamide groups in its structure allows it to exhibit unique coordination properties, making it a valuable tool in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [S®]-N-[®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps. One common approach starts with the preparation of the phosphine ligand, followed by the introduction of the sulfinamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can help in maintaining consistent quality and reducing production costs. Additionally, stringent purification processes, such as recrystallization and chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[S®]-N-[®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, where the phosphine or sulfinamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

[S®]-N-[®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide has numerous applications in scientific research, including:

    Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.

    Industry: The compound is used in the production of fine chemicals and materials, where precise control over stereochemistry is essential.

Mechanism of Action

The mechanism by which [S®]-N-[®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of specific products with high selectivity. The phosphine group coordinates with the metal center, while the sulfinamide group provides additional stability and steric control.

Comparison with Similar Compounds

Similar Compounds

  • [S®]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
  • [S®]-N-[®-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
  • [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide

Uniqueness

What sets [S®]-N-[®-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide apart from similar compounds is its unique combination of phosphine and sulfinamide groups, which provide enhanced stability and selectivity in catalytic reactions. The presence of the xanthene moiety also contributes to its distinct coordination properties, making it a versatile ligand in various applications.

Properties

IUPAC Name

(R)-N-[(R)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-phenylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38NO2PS/c1-37(2,3)43(40)39-34(27-17-9-6-10-18-27)30-23-15-24-31-35(30)41-36-32(38(31,4)5)25-16-26-33(36)42(28-19-11-7-12-20-28)29-21-13-8-14-22-29/h6-26,34,39H,1-5H3/t34-,43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKADKPVTWWGNZ-CFWCUSOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC=C6)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@@H](C6=CC=CC=C6)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38NO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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